molecular formula C17H13N3OS2 B2896110 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 394227-42-0

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2896110
CAS RN: 394227-42-0
M. Wt: 339.43
InChI Key: ZASKLEZMDLGGMF-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures . The structure activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve various synthetic approaches . These include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

Research demonstrates the synthesis of novel benzamide derivatives through microwave-assisted methods, showing promising anticancer activity against various human cancer cell lines. Molecular docking studies suggest potential mechanisms of action, with certain compounds exhibiting comparable or superior activity to standard drugs (Tiwari et al., 2017).

Role in Supramolecular Gelators

Studies have identified benzamide derivatives as new series of supramolecular gelators, highlighting the influence of methyl functionality and S⋯O interaction on gelation behavior. This research opens avenues for the development of novel materials with specific physical properties (Yadav & Ballabh, 2020).

Anticancer and Antimicrobial Agents

Further investigations into the synthesis of benzothiazole and thiadiazole derivatives have showcased their significant anticancer and antimicrobial properties. This includes the design and evaluation of compounds with potent activity against cancer cell lines and pathogenic microorganisms, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Novel Synthesis Techniques

Research has also focused on novel synthesis techniques for benzamide derivatives, including oxidative dimerization of thioamides and solution-phase synthesis methods. These studies contribute to the development of more efficient and scalable production processes for these compounds (Takikawa et al., 1985).

Antitumor and Corrosion Inhibition Properties

Benzothiazole derivatives have been studied for their antitumor properties and corrosion inhibition effects, demonstrating the versatility of these compounds in both medicinal chemistry and industrial applications. The research highlights the potential for developing new therapeutic agents as well as materials for corrosion protection (Hutchinson et al., 2001).

Future Directions

The future directions for the research on “3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications. The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could also be a promising direction .

properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-4-3-5-11(8-9)16(21)20-17-19-12-6-7-13-14(15(12)23-17)18-10(2)22-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASKLEZMDLGGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

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